molecular formula C8H20NO3PS B14472481 Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate CAS No. 72397-77-4

Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate

Cat. No.: B14472481
CAS No.: 72397-77-4
M. Wt: 241.29 g/mol
InChI Key: ZPIAWAWHXSYEHR-UHFFFAOYSA-N
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Description

Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group, an amino group, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate amine and a methylsulfanyl-containing compound. One common method is the hydrophosphonylation of imines, where diethyl phosphite reacts with an imine derived from 3-(methylsulfanyl)propylamine under mild conditions . The reaction is usually catalyzed by a base such as triethylamine and conducted at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrophosphonylation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to accelerate the reaction and improve yields .

Chemical Reactions Analysis

Types of Reactions

Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The phosphonate group can be reduced to a phosphine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, triethylamine.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phosphines.

    Substitution: N-alkylated derivatives.

Mechanism of Action

The mechanism of action of diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate involves its interaction with molecular targets such as enzymes involved in amino acid metabolism. The compound can act as an enzyme inhibitor by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to various physiological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate is unique due to the presence of both an amino group and a methylsulfanyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

72397-77-4

Molecular Formula

C8H20NO3PS

Molecular Weight

241.29 g/mol

IUPAC Name

1-diethoxyphosphoryl-3-methylsulfanylpropan-1-amine

InChI

InChI=1S/C8H20NO3PS/c1-4-11-13(10,12-5-2)8(9)6-7-14-3/h8H,4-7,9H2,1-3H3

InChI Key

ZPIAWAWHXSYEHR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CCSC)N)OCC

Origin of Product

United States

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